Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside
Overview
Description
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is a natural flavanone compound . It is a type of flavonoid and is sourced from the whole plants of Viola yedoensis . The compound is a powder in physical form .
Molecular Structure Analysis
The molecular formula of Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is C25H26O13 . Its molecular weight is 534.47 g/mol . The chemical name for this compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one .Physical And Chemical Properties Analysis
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Cancer Treatment
Apigenin has shown potential in the prevention and treatment of various human cancers . It can modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis . Specifically, it targets key molecular pathways involved in angiogenesis, epithelial-to-mesenchymal transition (EMT), maintenance of cancer stem cells (CSCs), cell cycle arrest, and cancer cell death .
Diabetes Management
Apigenin has shown beneficial effects in diabetes . It’s part of the flavonoid family, which has been studied for its potential role in preventing a wide range of chronic diseases .
Neurological Disorders
Apigenin has shown potential in the treatment of amnesia and Alzheimer’s disease . It’s believed to have neuroprotective effects .
Mental Health
Apigenin may also be beneficial in the treatment of depression and insomnia . More research is needed in this area to fully understand its potential benefits .
Drug Delivery Systems
Apigenin’s solubility can be improved using different delivery systems such as liposomes, polymeric micelles, and nanosuspension . This can enhance its stability and dosing, making it more effective as a therapeutic agent .
Other Therapeutic Potentials
Apigenin has also been studied for its potential role in other health conditions . However, more research is needed to fully understand its therapeutic potential .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17-,18-,21+,22+,24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNKZYMYPZDAI-KOLVQPCJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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